Record-Low Schottky Barrier Height on n-Si: EuSi₂ vs. ErSi₂, YbSi₂₋ₓ, and RE Silicide Class Baseline
The Schottky barrier height (SBH) of epitaxial EuSi₂ on n-Si(001) is 0.21 ± 0.01 eV, determined by temperature-dependent I–V measurements in the range 160–300 K following ideal thermionic emission theory [1]. This is the lowest reported SBH among all silicides. By direct comparison, epitaxial ErSi₂₋ₓ on n-Si(111) exhibits an SBH of 0.28 eV [2]. The leading RE silicide candidates YbSi₂₋ₓ and ErSi₂₋ₓ yield SBH values of 0.27–0.28 eV after thermal annealing [1]. A systematic study of six RE metals (including Er, Dy, Gd, Ho, Tb, Y) on n-Si found a consistent SBH of 0.40 ± 0.04 eV across the class [3]. Conventional mid-gap silicides such as NiSi exhibit SBH values on n-Si of ~0.65 eV [4]. The EuSi₂ SBH thus represents a ~25% reduction versus the best RE peers and a ~68% reduction versus standard NiSi contacts, directly translating to exponentially lower contact resistance in n-type SB-MOSFETs.
| Evidence Dimension | Schottky barrier height on n-type Si (eV) |
|---|---|
| Target Compound Data | 0.21 ± 0.01 eV (epitaxial EuSi₂/n-Si(001)) |
| Comparator Or Baseline | ErSi₂₋ₓ: 0.28 eV [2]; YbSi₂₋ₓ/ErSi₂₋ₓ: 0.27–0.28 eV [1]; RE silicide class average: 0.40 ± 0.04 eV [3]; NiSi: ~0.65 eV [4] |
| Quantified Difference | EuSi₂ SBH is 25% lower than ErSi₂ (0.21 vs. 0.28 eV), 47.5% lower than RE class average (0.21 vs. 0.40 eV), and ~68% lower than NiSi (0.21 vs. ~0.65 eV) |
| Conditions | Epitaxial EuSi₂ film (56 nm) on Si(001) substrate; I–V measured from 160–300 K; four-terminal sensing; thermionic emission model fit [1]; ErSi₂₋ₓ by internal photoemission on Si(111) [2] |
Why This Matters
A lower SBH directly reduces source/drain contact resistance in n-channel MOSFETs, which is the dominant parasitic resistance limiting drive current in sub-10 nm nodes; even a 0.07 eV reduction vs. ErSi₂ translates to a ~15× increase in thermionic current at low bias, making EuSi₂ the quantitatively superior choice for SB-MOSFET source/drain metallization.
- [1] Averyanov, D. V., et al. 'Europium Silicide – a Prospective Material for Contacts with Silicon.' Scientific Reports 6, 25980 (2016). doi:10.1038/srep25980. View Source
- [2] Duboz, J. Y., et al. 'Epitaxial erbium silicide films on Si(111) surface: Fabrication, structure, and electrical properties.' Applied Surface Science 38, 171–177 (1989). doi:10.1016/0169-4332(89)90533-3. View Source
- [3] Baglin, J. E. E., et al. 'Comparison of the three classes (rare earth, refractory and near-noble) of silicide contacts.' Thin Solid Films 93, 265–274 (1982). doi:10.1016/0040-6090(82)90131-6. View Source
- [4] Zhao, Q. T., et al. 'Tuning of silicide Schottky barrier heights by segregation of sulfur atoms.' Applied Physics Letters 86, 062108 (2005). doi:10.1063/1.1861496. (NiSi baseline SBH ~0.65 eV on n-Si without segregation tuning.) View Source
